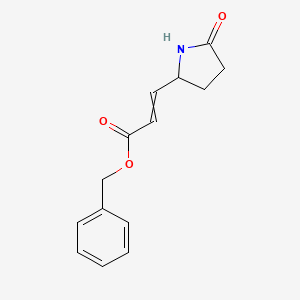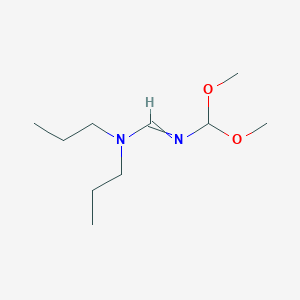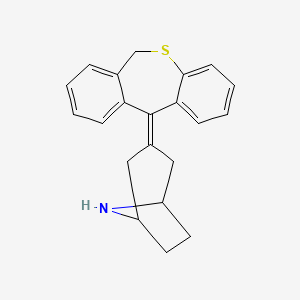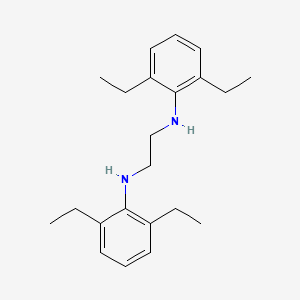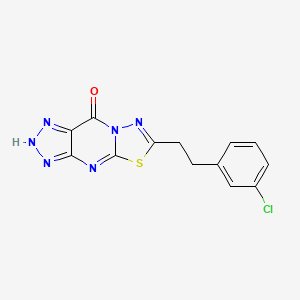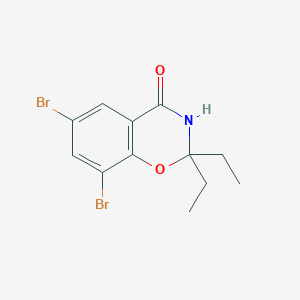![molecular formula C14H16 B14336681 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane CAS No. 105826-14-0](/img/structure/B14336681.png)
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the ethenylidene and propadienylidene groups. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols, and implementing purification techniques such as distillation or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups .
Wissenschaftliche Forschungsanwendungen
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For example, its derivatives have been studied as positive allosteric modulators of AMPA receptors, which play a crucial role in cognitive functions and memory . The compound’s unique structure allows it to interact with these receptors, modulating their activity and potentially offering therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane is unique due to its specific functional groups and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
105826-14-0 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
InChI |
InChI=1S/C14H16/c1-3-5-12-8-13-6-11(4-2)7-14(9-12)10-13/h13-14H,1-2,6-10H2 |
InChI-Schlüssel |
QZPIRRFNQIIRDE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C=C1CC2CC(C1)CC(=C=C)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)
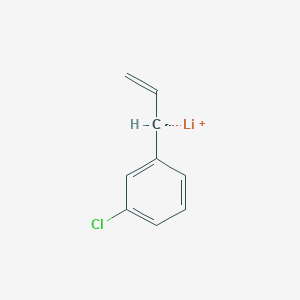
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
